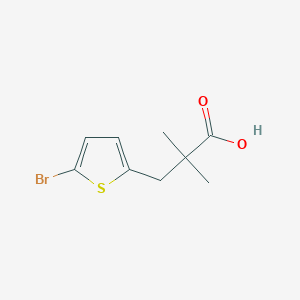

![molecular formula C19H14FN3O3S2 B2735395 2-fluoro-4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 912623-29-1](/img/structure/B2735395.png)

2-fluoro-4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-fluoro-4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups including a thiazole ring, a sulfonamide group, and a methoxy group .

Synthesis Analysis

While the exact synthesis process for this specific compound is not available, similar compounds are often synthesized through a series of reactions involving nucleophilic substitution and condensation . For instance, thiazole derivatives can be synthesized by reacting an alpha-haloketone with thioamide .Molecular Structure Analysis

The thiazole ring in the molecule is a five-membered ring containing nitrogen and sulfur atoms . The orientation of the thiazole ring towards the target site can be nitrogen orientation, sulfur orientation, or parallel orientation .Chemical Reactions Analysis

Thiazoles are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by the substituents on the thiazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement and interaction of its functional groups. Thiazoles generally resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Aplicaciones Científicas De Investigación

Photodynamic Therapy for Cancer Treatment

Benzenesulfonamide derivatives have been explored for their potential in photodynamic therapy (PDT), a treatment modality for cancer. For instance, zinc phthalocyanine substituted with benzenesulfonamide derivatives has shown promising photophysical and photochemical properties useful for PDT. These properties include good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II mechanisms in PDT. The remarkable potential of such compounds as Type II photosensitizers highlights their relevance in treating cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Inhibition of Kynurenine 3-Hydroxylase

Benzenesulfonamides have been investigated as inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in several neurological conditions. Specific compounds demonstrated high-affinity inhibition of this enzyme, suggesting their potential for detailed investigation into the pathophysiological role of the kynurenine pathway following neuronal injury (Röver et al., 1997).

COX-2 Inhibition for Anti-Inflammatory Applications

The synthesis and evaluation of 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety revealed selective and potent inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. Such compounds, particularly with fluorine substitution, showed interesting pharmacokinetic properties and in vivo anti-inflammatory activity, offering a new lead structure for developing injectable COX-2 specific inhibitors (Pal et al., 2003).

Anticancer Agent Development

The synthesis and characterization of aminothiazole-paeonol derivatives, including benzenesulfonamide moieties, have shown high anticancer potential against various cancer cell lines. Compounds exhibited potent inhibitory activity, with some surpassing the efficacy of traditional chemotherapeutic agents like 5-fluorouracil. These findings suggest the potential of benzenesulfonamide derivatives in developing novel anticancer agents for treating gastrointestinal adenocarcinoma (Tsai et al., 2016).

Direcciones Futuras

Propiedades

IUPAC Name |

2-fluoro-4-methoxy-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN3O3S2/c1-26-14-7-8-17(15(20)11-14)28(24,25)23-13-5-2-4-12(10-13)18-22-16-6-3-9-21-19(16)27-18/h2-11,23H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOCTYCZMOCKQDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(3,4-dichlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/no-structure.png)

![2-Phenylimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B2735314.png)

![Methyl 4-[(3-fluoro-4-methylphenyl)amino]-8-methylquinoline-2-carboxylate](/img/structure/B2735319.png)

![5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-fluorobenzoic acid](/img/structure/B2735320.png)

![3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,3-b]pyridine](/img/structure/B2735322.png)

![Ethyl 2-[2-(4-fluorophenyl)hydrazono]-3-oxobutanoate](/img/structure/B2735325.png)

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoquinoline-1-carboxamide](/img/structure/B2735327.png)

![7-Methoxy[1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B2735332.png)

![2-Chloro-N-[6-(4-methylsulfonylpiperazin-1-yl)pyridin-3-yl]propanamide](/img/structure/B2735333.png)

![2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2735335.png)